Befiradol

Vue d'ensemble

Description

Befiradol (also known as F-13,640 or NLX-112) is an experimental drug being studied for the treatment of levodopa-induced dyskinesia . It is a potent and selective 5-HT1A receptor full agonist . This compound was initially developed by Pierre Fabre Médicament, a French pharmaceuticals company, for the treatment of chronic pain . In September 2013, it was out-licensed to Neurolixis, a US-based biotechnology company .

Synthesis Analysis

This compound exhibits high agonist efficacy for a variety of signal transduction read-outs, including ERK phosphorylation, G-protein activation, receptor internalization, and adenylyl cyclase inhibition . A structure–activity relationship (SAR) study revealed that replacement of the dihalophenyl moiety by 3-benzothienyl increases maximal efficacy from 84% to 124% .Molecular Structure Analysis

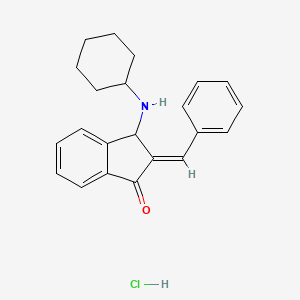

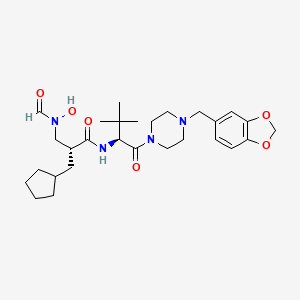

The molecular formula of this compound is C20H22ClF2N3O . Its average mass is 393.858 Da and its monoisotopic mass is 393.141937 Da .Chemical Reactions Analysis

This compound exhibits high agonist efficacy for a variety of signal transduction read-outs, including ERK phosphorylation, G-protein activation, receptor internalization, and adenylyl cyclase inhibition . In rat hippocampal membranes, it preferentially activates GalphaO proteins .Physical And Chemical Properties Analysis

The molecular formula of this compound is C20H22ClF2N3O . Its average mass is 393.858 Da and its monoisotopic mass is 393.141937 Da .Applications De Recherche Scientifique

Electrophysiological and Neurochemical Effects

Befiradol, also known as F13640, exhibits potent activity as a 5-HT1A receptor agonist. It has demonstrated significant effects on dorsal raphe serotonergic neurons and pyramidal neurons in the medial prefrontal cortex in rat models. These activities are believed to be integral to the compound's analgesic properties, with both pre- and postsynaptic 5-HT1A receptor activation playing a role (Lladó-Pelfort et al., 2012).

Pain Management

This compound has shown promising results in various mouse models of pain, including acute, tonic, neuropathic, and diabetic neuropathy pain. It demonstrates potent antinociceptive, antiallodynic, and antihyperalgesic effects, suggesting potential for treating tonic pain, although its efficacy in neuropathic pain conditions appears to vary (Sałat et al., 2017).

Respiratory Depression and Analgesia Interaction

This compound shows potential in countering opioid-induced respiratory depression without significantly interfering with analgesia or behavior. This characteristic could make it a valuable pharmacological tool in managing opioid-related side effects. However, it also exhibits some adverse effects, like baseline hyperventilation, hyperalgesia, and behavioral syndrome in certain scenarios (Ren, Ding & Greer, 2015).

Temperature and Corticosterone Levels

NLX-112 (another name for this compound) affects body temperature and plasma corticosterone levels in rats, eliciting hypothermia and increasing corticosterone. These responses are indicative of central 5-HT1A receptor activation and provide insights for clinical dose estimations of NLX-112. The compound also induced distinct serotonergic behaviors in animal models, suggesting its broader impact on the serotonergic system (Newman-Tancredi et al., 2017).

Antidepressant-like Activity

NLX-112's activation of spinal cord-located 5-HT1A receptors mediates its analgesic effects in rat models of tonic nociceptive pain. Additionally, microinjection of NLX-112 in the prefrontal cortex showed antidepressant-like activity, emphasizing the role of different sub-populations of 5-HT1A receptors in treating painful conditions associated with depressive states (Newman-Tancredi et al., 2018).

Potential in Treating Neuro

degenerative Disordersthis compound has shown potential as a therapeutic agent in treating Machado-Joseph disease (MJD), a neurodegenerative disorder. Studies using a C. elegans model of ATXN3 proteotoxicity revealed that this compound administration led to improved motor function and suppressed mutant ATXN3 aggregation. This effect is associated with the 5-HT1A receptor, suggesting this compound's potential in treating neurodegenerative disorders linked to proteotoxicity (Pereira-Sousa et al., 2021).

Mécanisme D'action

Befiradol is a potent and selective 5-HT1A receptor full agonist . In recombinant cell lines expressing human 5-HT1A receptors, this compound exhibits high agonist efficacy for a variety of signal transduction read-outs . In rat models, it has powerful analgesic and antiallodynic effects comparable to those of high doses of opioid painkillers .

Orientations Futures

Befiradol is currently being studied for the treatment of levodopa-induced dyskinesia . In 2023, Neurolixis announced positive results of its Phase 2A clinical trial with this compound for the treatment of levodopa-induced dyskinesias (LID) in Parkinson’s disease (PD) . The company plans to advance this compound to a Phase 2B study to further evaluate the drug’s efficacy and safety in a larger patient population .

Propriétés

IUPAC Name |

(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyridin-2-yl)methylamino]methyl]piperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClF2N3O/c1-14-2-4-16(25-11-14)12-24-13-20(23)6-8-26(9-7-20)19(27)15-3-5-18(22)17(21)10-15/h2-5,10-11,24H,6-9,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKZXLMVXBZICTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)CNCC2(CCN(CC2)C(=O)C3=CC(=C(C=C3)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClF2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90943058 | |

| Record name | Befiradol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

208110-64-9 | |

| Record name | Befiradol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=208110-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Befiradol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208110649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Befiradol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BEFIRADOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RAT9OHA1YH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B1667825.png)

![2-[(Formyl-hydroxy-amino)-methyl]-hexanoic acid (1-dimethylcarbamoyl-2,2-dimethyl-propyl)-amide](/img/structure/B1667828.png)

![N-[2-(1,3-Benzodioxol-5-Yl)ethyl]-1-[2-(1h-Imidazol-1-Yl)-6-Methylpyrimidin-4-Yl]-D-Prolinamide](/img/structure/B1667833.png)

![3-phenyl-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1667834.png)

![(5E)-5-[(E)-3-[4-(Dimethylamino)phenyl]prop-2-enylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B1667835.png)

![N-{(2S)-1-[(2-methoxybenzyl)amino]-1-oxopropan-2-yl}-1-(phenylsulfonyl)piperidine-4-carboxamide](/img/structure/B1667837.png)

![(3R)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S,3E)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexa-3,5-dienyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid](/img/structure/B1667838.png)

![(3aR,4R,5R,7S,8S,9R,9aS,12R)-8-hydroxy-4,7,9,12-tetramethyl-3-oxo-7-vinyldecahydro-4,9a-propanocyclopenta[8]annulen-5-yl 2-((3-(hydroxymethyl)phenyl)thio)acetate](/img/structure/B1667840.png)

![[2,2'-Biquinoline]-4,4'-dicarboxylic acid, disodium salt](/img/structure/B1667841.png)

![1-[2-(4-Bromoanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B1667842.png)